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C24 Sphingomyelin - 60037-60-7

C24 Sphingomyelin

Catalog Number: EVT-6727416
CAS Number: 60037-60-7
Molecular Formula: C47H95N2O6P
Molecular Weight: 815.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-lignoceroylsphingosine-1-phosphocholine is a sphingomyelin d18:1 in which the ceramide N-acyl group is specified as lignoceroyl (tetracosanoyl). It has a role as a mouse metabolite. It is a sphingomyelin 42:1 and a sphingomyelin d18:1. It is functionally related to a tetracosanoic acid.
C24 Sphingomyelin is a natural product found in Bos taurus with data available.
Overview

C24 sphingomyelin, also known as lignoceroyl sphingomyelin, is a significant member of the sphingolipid family, characterized by a long-chain fatty acid (lignoceric acid) attached to a sphingosine backbone. Sphingomyelins are vital components of cellular membranes, particularly in the myelin sheath surrounding nerve fibers. They play crucial roles in various biological processes including signaling, cell growth, and apoptosis. The unique properties of C24 sphingomyelin contribute to membrane dynamics and stability, influencing cellular functions.

Source

C24 sphingomyelin is primarily sourced from biological tissues, particularly brain tissue. It can be isolated from bovine brain sphingomyelin through various chemical processes or synthesized in the laboratory using semi-synthetic methods. The primary source for natural C24 sphingomyelin is bovine brain tissue, which contains a diverse array of sphingolipids.

Classification

C24 sphingomyelin falls under the category of sphingolipids, which are defined by their unique structure comprising a long-chain base (sphingosine) and a fatty acid. It is classified as a very-long-chain sphingolipid due to its 24-carbon fatty acid chain. This classification is important as it influences its biophysical properties and biological functions.

Synthesis Analysis

Methods

The synthesis of C24 sphingomyelin can be achieved through several methods, with the semi-synthetic approach being prominent. One common method involves the deacylation-reacylation technique starting from naturally occurring bovine brain sphingomyelin.

  1. Deacylation: Bovine brain sphingomyelin is treated with methanolic hydrochloric acid to produce sphingosylphosphocholine.
  2. Acylation: The amino group of sphingosylphosphocholine is acylated using lignoceric acid in the presence of dicyclohexylcarbodiimide as a coupling agent.
  3. Purification: The resulting C24 sphingomyelin is purified through chromatographic techniques until it reaches a purity of over 95% as confirmed by electrospray ionization mass spectrometry and nuclear magnetic resonance spectroscopy .

Technical Details

The synthesis process requires careful control of conditions to prevent the formation of undesired stereoisomers during hydrolysis. The final product typically contains approximately 75% d-erythro and 25% l-threo isomers .

Molecular Structure Analysis

Structure

C24 sphingomyelin consists of a long-chain fatty acid (lignoceric acid) linked to a sphingosine backbone via an amide bond. The molecular formula can be represented as C24H49NO3P, indicating it contains 24 carbon atoms in its fatty acid chain.

Data

The structural analysis reveals that C24 sphingomyelin forms bilayers in aqueous environments, contributing to membrane stability and functionality. It exhibits unique phase behaviors under varying temperatures, transitioning between different lamellar phases .

Chemical Reactions Analysis

Reactions

C24 sphingomyelin participates in various biochemical reactions within cellular membranes:

  1. Hydrolysis: Enzymatic hydrolysis by sphingomyelinases converts it into ceramide and phosphocholine.
  2. Acylation: It can undergo further acylation reactions to form different ceramide species, influencing signaling pathways.

Technical Details

The hydrolysis reaction is significant for generating ceramides, which act as second messengers in signaling cascades involved in cell proliferation and apoptosis .

Mechanism of Action

Process

C24 sphingomyelin exerts its biological effects primarily through its role in membrane structure and dynamics:

  • It influences membrane fluidity and rigidity due to its long acyl chain.
  • It participates in signal transduction pathways by being converted into ceramide upon hydrolysis.
  • Its presence affects the organization of lipid rafts within membranes, facilitating protein interactions and signaling events.

Data

Studies indicate that C24 sphingomyelin contributes to membrane stability and can induce phase separation in lipid bilayers, affecting cellular signaling processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white solid or powder.
  • Melting Point: Exhibits phase transitions depending on temperature; specific melting points vary based on purity and composition.

Chemical Properties

  • Solubility: Soluble in organic solvents such as chloroform and methanol but insoluble in water.
  • Stability: Stable under physiological conditions but susceptible to enzymatic hydrolysis.

Relevant Data or Analyses

Differential scanning calorimetry studies show that C24 sphingomyelin has distinct thermal properties compared to shorter-chain variants, indicating higher transition temperatures which correlate with enhanced membrane rigidity .

Applications

Scientific Uses

C24 sphingomyelin has several applications in scientific research:

  • Membrane Biophysics: Used to study lipid bilayer properties and interactions within cellular membranes.
  • Cell Signaling Research: Investigated for its role in signal transduction pathways related to cell growth and apoptosis.
  • Therapeutic Research: Potential implications in understanding diseases related to lipid metabolism, such as neurological disorders.
Biosynthesis and Metabolic Regulation of C24 Sphingomyelin

Enzymatic Pathways Involving ELOVL1 and CERS2 in C24 Acyl-CoA Production

C24 sphingomyelin biosynthesis initiates with the production of C24 acyl-CoAs through a dedicated enzymatic cascade. The fatty acid elongase ELOVL1 (Elongation of Very Long Chain Fatty Acids Protein 1) serves as the rate-limiting enzyme for generating C24 acyl-CoAs. In vitro analyses demonstrate that ELOVL1 exhibits exceptional substrate specificity toward saturated and monounsaturated C20- and C22-CoAs, converting them to C24 species through a four-step elongation cycle (condensation, reduction, dehydration, and further reduction) [1] [4]. This enzymatic activity occurs within the endoplasmic reticulum (ER) membrane, where ELOVL1 forms functional complexes with other elongase components.

Genetic ablation of ELOVL1 severely impairs C24 sphingolipid synthesis, confirming its non-redundant role. Notably, ELOVL1 knockdown reduces Src kinase LYN activation, underscoring the functional importance of C24 sphingolipids in membrane microdomain signaling [1]. ELOVL1's product (C24 acyl-CoA) serves as the exclusive substrate for ceramide synthase 2 (CERS2), creating a metabolic channeling effect. This specificity exists because C24 acyl-CoAs are predominantly utilized for sphingolipid synthesis rather than glycerolipid production [4].

Table 1: Substrate Specificity of Mammalian ELOVL Enzymes

ELOVL EnzymePrimary Substrate SpecificityKey ProductRole in C24 SM Synthesis
ELOVL1C20-CoA, C22-CoA (saturated/monounsaturated)C24-CoAEssential: Direct producer of C24 acyl-CoA
ELOVL3C18-CoAC20-CoAIndirect: Supplies precursors
ELOVL4C24-CoA, C26-CoA>C26-CoAMinor role in C24 production
ELOVL6C16-CoAC18-CoANo direct role

Coordination Between Fatty Acid Elongation and Ceramide Synthase Activity

The synthesis of C24 ceramide (the direct precursor of C24 sphingomyelin) requires precise substrate channeling between ELOVL1 and CERS2. Biochemical studies reveal that ELOVL1 physically interacts with CERS2, forming a metabolic complex that ensures the direct transfer of C24 acyl-CoA from the elongase to the ceramide synthase [1] [4]. This complex assembly prevents the diffusion of C24 acyl-CoA into the bulk lipid pool and enhances metabolic efficiency.

CERS2 (Ceramide Synthase 2) exhibits marked preference for C22-C24 acyl-CoAs, distinguishing it from other ceramide synthases (e.g., CERS5/6 prefer C16-CoA). This specificity ensures that ELOVL1-generated C24 acyl-CoA is efficiently incorporated into dihydroceramide, which is subsequently desaturated to form ceramide [4] [6]. Disruption of this coordination—via knockdown of either ELOVL1 or CERS2—shifts sphingolipid composition toward C16 species and increases cellular susceptibility to apoptosis induced by stressors like cisplatin or UV radiation [3]. This shift occurs because C24 sphingolipids contribute to membrane stability through their capacity to interdigitate across membrane leaflets due to their long acyl chains, a property absent in shorter-chain species [1] [5].

Role of Sphingolipid-Interacting Proteins in Subcellular Localization of Synthesis

The spatial organization of C24 sphingomyelin synthesis is governed by transcription factors and membrane-domain organizers that compartmentalize biosynthetic enzymes:

  • Ctip2 (COUP-TF-interacting protein 2): This zinc-finger transcription factor regulates epidermal sphingolipid metabolism during skin development. Ctip2⁻/⁻ mice exhibit altered composition of epidermal ceramides and sphingomyelins, including reduced C24 species. Ctip2 binds promoter regions of genes involved in sphingolipid biosynthesis (e.g., Cers2, Degs1), directly influencing their expression and the subcellular distribution of their protein products [2].
  • SMPDL3B (Sphingomyelin Phosphodiesterase Acid-Like 3B): This plasma-membrane-bound sphingomyelinase degrades sphingomyelin in lipid rafts. It is enriched in specific microdomains and regulates membrane fluidity by controlling local sphingomyelin (including C24-SM) levels. Its activity influences signaling platforms for receptors like TLRs and insulin receptors [8].
  • Nuclear Lipid Microdomains (NLMs): In hepatocytes, NLMs enriched in C24:0 sphingomyelin serve as platforms for chromatin anchoring proteins. Cancer cells shift toward C16:0 SM in NLMs, altering the dynamics of signaling molecules like STAT3 and vitamin D receptor [7].

Table 2: Regulatory Proteins Influencing C24 Sphingomyelin Localization

ProteinLocalizationFunction in C24 SM MetabolismConsequence of Dysregulation
Ctip2Nucleus (transcription factor)Transcriptional regulation of sphingolipid enzymesAltered epidermal barrier in Ctip2⁻/⁻ mice
SMPDL3BPlasma membrane (lipid rafts)Degrades sphingomyelin to ceramideIncreased membrane fluidity; impaired receptor signaling
ORMDL3Endoplasmic reticulumInhibits serine palmitoyltransferase (SPT)Impaired de novo sphingolipid synthesis
NOGO-BTubular ERNegatively regulates SPT activityIncreased ceramide/S1P in endothelial cells

Transcriptional and Post-Translational Regulation of Sphingomyelin Synthases

The final step of C24 sphingomyelin production—the conversion of C24 ceramide to sphingomyelin—is catalyzed by sphingomyelin synthases (SMS1/2). Their activity is regulated through multiple layers:

  • Transcriptional Control via SIRT1-c-Myc Axis: The NAD⁺-dependent deacetylase SIRT1 deacetylates the transcription factor c-Myc, enhancing its stability and transcriptional activity. Activated c-Myc promotes expression of SMPDL3B, which degrades sphingomyelin. In Sirt1⁻/⁻ mouse embryonic stem cells (mESCs), c-Myc hyperacetylation reduces Smpdl3b transcription, causing sphingomyelin accumulation (including C24 species). This increases membrane fluidity and impairs neural differentiation [8].
  • Ceramide Synthase Isoform Switching: The expression ratio of CERS isoforms (particularly CERS2 vs. CERS5/6) determines the acyl-chain length of ceramide pools. In cancer cells, downregulation of CERS2 shifts ceramide synthesis toward C16 species, reducing C24-ceramide availability for sphingomyelin synthases [6] [7].
  • Nutrient Sensing: High-fat diets (HFD) induce sphingolipid accumulation by suppressing SIRT1 activity and altering c-Myc function. Maternal obesity exacerbates this effect, impairing fetal neural development via disrupted sphingomyelin degradation [8].
  • Sphingomyelin Synthase Localization: SMS1 localizes to the trans-Golgi, while SMS2 resides in the plasma membrane. Their spatial segregation ensures compartment-specific production of C24 sphingomyelin, influencing local membrane properties and signaling microdomains [6].

These regulatory mechanisms ensure that C24 sphingomyelin synthesis responds to cellular needs, maintaining membrane integrity, signaling competence, and metabolic homeostasis. Dysregulation contributes to pathologies like cancer (altered microdomain signaling) and neurodevelopmental disorders (defective differentiation) [7] [8].

Properties

CAS Number

60037-60-7

Product Name

C24 Sphingomyelin

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C47H95N2O6P

Molecular Weight

815.2 g/mol

InChI

InChI=1S/C47H95N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-26-27-29-31-33-35-37-39-41-47(51)48-45(44-55-56(52,53)54-43-42-49(3,4)5)46(50)40-38-36-34-32-30-28-19-17-15-13-11-9-7-2/h38,40,45-46,50H,6-37,39,41-44H2,1-5H3,(H-,48,51,52,53)/b40-38+/t45-,46+/m0/s1

InChI Key

QEDPUVGSSDPBMD-XTAIVQBESA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O

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